molecular formula C13H14N2OS B2976596 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide CAS No. 355000-40-7

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide

Cat. No. B2976596
CAS RN: 355000-40-7
M. Wt: 246.33
InChI Key: DAYQQRFQUSNVLD-UHFFFAOYSA-N
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Description

“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide” is a chemical compound . It has been identified as a potent and selective inhibitor of JNK2 and JNK3 .

Scientific Research Applications

Inhibitor of JNK2 and JNK3 Kinases

The compound has been identified as a potent inhibitor of JNK2 and JNK3 kinases . JNK2 and JNK3 are types of c-Jun N-terminal kinases, which are involved in various cellular processes including inflammation, apoptosis, cellular proliferation, and differentiation. Therefore, inhibitors of these kinases could potentially be used in the treatment of diseases related to these processes.

Potential Use in Drug Development

The compound’s structure and properties make it a candidate for further research in drug development . Its interactions with other compounds and its effects on biological systems could be studied to develop new drugs.

Study of Biological Activity

The compound’s biological activity could be studied to understand its potential effects on various biological systems . This could lead to the discovery of new biological pathways or mechanisms.

Chemical Synthesis

The compound could be used in chemical synthesis . Its unique structure could make it useful in the synthesis of other complex organic compounds.

Material Science Research

The compound could potentially be used in material science research . Its properties could be studied to develop new materials with desired characteristics.

Pharmacology Research

The compound could be used in pharmacology research . Its interactions with various drugs and its potential effects on the human body could be studied.

Mechanism of Action

The compound acts as an inhibitor of JNK2 and JNK3 . The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site .

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c14-7-10-9-3-1-2-4-11(9)17-13(10)15-12(16)8-5-6-8/h8H,1-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYQQRFQUSNVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide

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